![molecular formula C16H13Cl3N2O3 B2779492 2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate CAS No. 478066-74-9](/img/structure/B2779492.png)
2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate
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Overview
Description
Scientific Research Applications
Dye Synthesis
Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, a compound with structural similarities to the chemical , has been utilized in the synthesis of novel monoazo disperse dyes. These dyes have been applied to polyester fabric, showing varied shades and good fastness properties, although they exhibit poor photostability. This research signifies the utility of such carbamate compounds in the textile dyeing industry, especially for polyester fabrics (Iyun et al., 2015).
Liquid-Liquid Phase Transfer Catalysis
Ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates, synthesized under liquid-liquid phase transfer catalysis, demonstrate the role of carbamate compounds in facilitating chemical reactions under mild conditions. These compounds were synthesized efficiently, showcasing the application of carbamates in improving synthesis processes (Chai Lan-qin & Wang Xi-cun, 2004).
Carbamate Insecticide Detection
Carbamates, including carbaryl, are a group of chemicals used as insecticides. The detection and identification of these compounds, including the development of specific spray reagents for carbaryl, highlight the importance of carbamate compounds in agricultural and analytical chemistry (Kulkarni et al., 2016).
Synthesis of Pharmaceuticals
Carbamate compounds have been involved in the synthesis of various pharmaceuticals, showcasing their importance in medicinal chemistry. For instance, the synthesis of benzo[H]quinazoline derivatives and their evaluation for antineoplastic and antimonoamineoxidase properties underscore the role of carbamate compounds in drug design and development (Markosyan et al., 2010).
Ixodicide Activity
Carbamates, including ethyl benzyl carbamates, have been studied for their ixodicide (tick-killing) activity. The synthesis and molecular modeling of these compounds, aimed at providing chemical control against ticks, demonstrate the biological and pesticidal applications of carbamates (Hugo et al., 2019).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which this compound may be related to, are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that this compound could have a range of potential effects .
properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O3/c17-11-3-1-2-10(8-11)15(22)20-6-7-24-16(23)21-12-4-5-13(18)14(19)9-12/h1-5,8-9H,6-7H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRKKEQFVZGXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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